Cas no 21987-62-2 ([1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo-)
![[1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo- structure](https://it.kuujia.com/scimg/cas/21987-62-2x500.png)
21987-62-2 structure
Nome del prodotto:[1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo-
[1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo-
- 2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenol
- 2,2'-Biphenyldiol,3,3',5,5'-tetrabromo- (8CI)
- 2,2'-Dihydroxy-3,3',5,5'-tetrabromobiphenyl
- 3,3',5,5'-Tetrabromo-1,1'-biphenyl-2,2'-diol
- 3,3',5,5'-Tetrabromo-2,2'-dihydroxybiphenyl
- 3,5,3',5'-Tetrabromo-2,2'-dihydroxybiphenyl
- Bromophene
- Dephosphatebromofenofos
- MC 21A
- o,o'-Biphenol, 4,4',6,6'-tetrabromo- (6CI,7CI)
- CHEMBL32991
- CCG-262330
- 3BG8N9724B
- AKOS004905728
- NS00084452
- 3,3',5,5'-Tetrabromo-2,2'-biphenyldiol
- UNII-3BG8N9724B
- BDBM50459890
- o,o'-Biphenol, 4,4',6,6'-tetrabromo-
- (1,1'-Biphenyl)-2,2'-diol, 3,3',5,5'-tetrabromo-
- 21987-62-2
- BRN 2385164
- OH-BB-80
- 2,2'-BIPHENYLDIOL, 3,3',5,5'-TETRABROMO-
- [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrabromo-
- BROMOFENOFOS DEPHOSPHATE
- Q15426194
- 2, 4-dibromo-6-(3, 5-dibromo-2-hydroxyphenyl)phenol
- Dephosphate bromofenofos
- SCHEMBL2783711
- 2,4-dibromo-6-(3,5-dibromo-2-hydroxy-phenyl)phenol
- DTXSID30176404
- CHEBI:70620
- 3,3',5,5'-Tetrabromo-2.2'-dihydroxybiphenyl
- MC21-A
- 3-06-00-05378 (Beilstein Handbook Reference)
-
- Inchi: InChI=1S/C12H6Br4O2/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4,17-18H
- Chiave InChI: TXODBIOSWNNKJM-UHFFFAOYSA-N
- Sorrisi: BrC1C=C(Br)C(O)=C(C2C=C(Br)C=C(Br)C=2O)C=1
Proprietà calcolate
- Massa esatta: 497.70998
- Massa monoisotopica: 497.71013g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 263
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.6
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Densità: 2.2516 (rough estimate)
- Punto di fusione: 206°C
- Punto di ebollizione: 147°C (rough estimate)
- Indice di rifrazione: 1.5000 (estimate)
- PSA: 40.46
21987-62-2 ([1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo-) Prodotti correlati
- 1261608-21-2(4,2',3',4',5',6'-Hexafluorobiphenyl-3-methanol)
- 2105155-46-0(ethyl 5-(1-methyl-1H-pyrrol-2-yl)-1H-1,2,3-triazole-4-carboxylate)
- 34762-56-6(4-[(4-chlorophenyl)methoxy]aniline)
- 66753-10-4(4-Chloro-beta-(1-methylethyl)-alpha-(3-phenoxyphenyl)benzenepropanenit rile)
- 177966-66-4(Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate)
- 2171723-96-7(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-1,2,4-triazole-3-carbonylazepane-2-carboxylic acid)
- 1860675-13-3(6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde)
- 2763939-90-6(3-[(3-Bromophenyl)methyl]-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid)
- 2227741-44-6(methyl (3S)-3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate)
- 1823677-08-2(2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy-)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
